Cas no 1447960-45-3 (3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole)

3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole
- 1H-Pyrazole, 3-(3-chlorophenyl)-4-(methylsulfonyl)-
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- インチ: 1S/C10H9ClN2O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)
- InChIKey: VKGYGBURIQGTDZ-UHFFFAOYSA-N
- ほほえんだ: N1C=C(S(C)(=O)=O)C(C2=CC=CC(Cl)=C2)=N1
3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505361-1g |
3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole |
1447960-45-3 | 97% | 1g |
$505 | 2022-06-12 |
3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 関連文献
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3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazoleに関する追加情報
Introduction to 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole (CAS No. 1447960-45-3)
3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 1447960-45-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This heterocyclic compound features a pyrazole core substituted with a 3-chlorophenyl group and a methanesulfonyl moiety, making it a structurally intriguing molecule with potential applications in medicinal chemistry and drug discovery.
The molecular structure of 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole consists of a six-membered aromatic ring system containing two nitrogen atoms, which is characteristic of pyrazole derivatives. The presence of the 3-chloro-phenyl group introduces a region of electron-withdrawing character, while the 4-methanesulfonyl substituent enhances the compound's polarity and reactivity. These structural features make it a versatile scaffold for further functionalization and exploration in synthetic chemistry.
In recent years, pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities. The 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole scaffold has shown promise in various pharmacological assays, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique combination of substituents allows for selective interactions with biological targets, making it an attractive candidate for developing novel therapeutic agents.
One of the most compelling aspects of 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer and inflammatory disorders. Preclinical studies have demonstrated that pyrazole-based compounds can disrupt kinase activity by binding to their active sites, thereby inhibiting downstream signaling cascades. The 4-methanesulfonyl group in this compound enhances its binding affinity to kinase domains, making it a potent tool for investigating kinase-dependent mechanisms.
Furthermore, the 3-chloro-phenyl moiety contributes to the compound's metabolic stability and bioavailability, which are critical factors in drug development. By incorporating this substituent, researchers can modulate the pharmacokinetic properties of the molecule, ensuring better absorption and distribution within the body. This balance between structural complexity and pharmacological efficacy makes 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole a valuable asset in medicinal chemistry libraries.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify novel analogs of 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole that may exhibit enhanced biological activity or improved pharmacokinetic profiles. These computational approaches complement traditional synthetic methods, allowing for rapid optimization of lead compounds before experimental validation.
The synthesis of 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and sulfonylation. Advanced techniques like flow chemistry have been explored to improve scalability and reproducibility in the synthesis process.
In addition to its pharmaceutical applications, 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole has shown promise in materials science research. Its ability to form coordination complexes with metal ions makes it useful as a ligand in catalytic systems. These complexes can be employed in various transformations, including cross-coupling reactions and oxidation processes, which are essential for producing complex organic molecules.
The future direction of research on 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole is likely to focus on expanding its biological activity profile through structure-based drug design. By leveraging crystallographic data and molecular modeling techniques, researchers can gain insights into how this compound interacts with biological targets at the atomic level. This information will guide the development of next-generation derivatives with improved therapeutic potential.
Overall, 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole (CAS No. 1447960-45-3) represents a significant advancement in chemical research with far-reaching implications for drug discovery and materials science. Its unique structural features and demonstrated biological activities position it as a cornerstone compound for future investigations in medicinal chemistry.
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